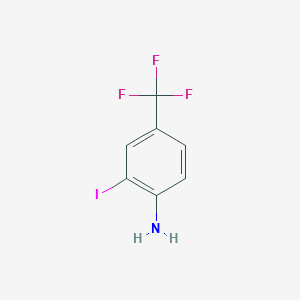![molecular formula C8H11NO2 B061687 1-Azaspiro[4.4]nonane-2,6-dione CAS No. 187106-12-3](/img/structure/B61687.png)
1-Azaspiro[4.4]nonane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azaspiro[4.4]nonane-2,6-dione, also known as ASD, is a bicyclic compound that has gained attention in the scientific community due to its potential uses in pharmaceutical research. ASD has been shown to possess unique properties that make it a valuable tool for drug development, particularly in the area of central nervous system (CNS) disorders.
作用機序
The exact mechanism of action of 1-Azaspiro[4.4]nonane-2,6-dione is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, 1-Azaspiro[4.4]nonane-2,6-dione has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-Azaspiro[4.4]nonane-2,6-dione has also been shown to interact with the sigma-1 receptor, which is involved in a variety of cellular processes including neurotransmitter release and calcium signaling.
生化学的および生理学的効果
1-Azaspiro[4.4]nonane-2,6-dione has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 1-Azaspiro[4.4]nonane-2,6-dione can enhance the release of certain neurotransmitters such as acetylcholine and dopamine, while also inhibiting the release of others such as glutamate. In vivo studies have shown that 1-Azaspiro[4.4]nonane-2,6-dione can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that it may have therapeutic potential in these disorders.
実験室実験の利点と制限
One advantage of using 1-Azaspiro[4.4]nonane-2,6-dione in lab experiments is its unique structure, which makes it a valuable tool for drug design. Another advantage is its high affinity for certain receptors in the brain, which allows for targeted drug development. However, one limitation of using 1-Azaspiro[4.4]nonane-2,6-dione is its challenging synthesis method, which requires specialized knowledge and equipment. Additionally, the exact mechanism of action of 1-Azaspiro[4.4]nonane-2,6-dione is not fully understood, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research involving 1-Azaspiro[4.4]nonane-2,6-dione. One area of interest is the development of 1-Azaspiro[4.4]nonane-2,6-dione-based drugs for the treatment of CNS disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is the study of 1-Azaspiro[4.4]nonane-2,6-dione's interactions with other receptors in the brain, which may provide insight into its mechanism of action. Additionally, further research is needed to fully understand the limitations and potential uses of 1-Azaspiro[4.4]nonane-2,6-dione in lab experiments.
合成法
The synthesis of 1-Azaspiro[4.4]nonane-2,6-dione is a challenging process that requires specialized knowledge and equipment. One method involves the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime, which is then converted to 1-Azaspiro[4.4]nonane-2,6-dione through a series of steps involving reduction and cyclization. Another method involves the reaction of cyclohexanone with hydroxylamine-O-sulfonic acid to form the corresponding sulfonamide, which is then converted to 1-Azaspiro[4.4]nonane-2,6-dione through a similar series of steps.
科学的研究の応用
1-Azaspiro[4.4]nonane-2,6-dione has been extensively studied for its potential applications in pharmaceutical research. One area of particular interest is its use as a scaffold for the design of new drugs targeting CNS disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-Azaspiro[4.4]nonane-2,6-dione has been shown to have a high affinity for certain receptors in the brain, making it a promising starting point for drug development.
特性
IUPAC Name |
1-azaspiro[4.4]nonane-2,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWFGOAUWPEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447965 |
Source


|
| Record name | 1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.4]nonane-2,6-dione | |
CAS RN |
187106-12-3 |
Source


|
| Record name | 1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
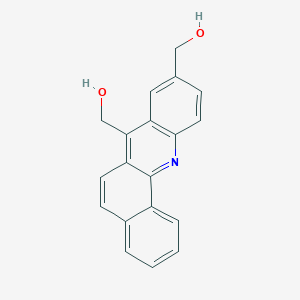
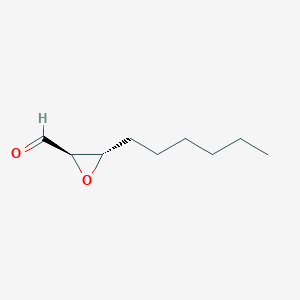
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
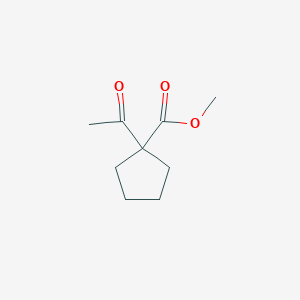
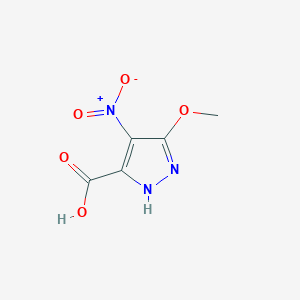
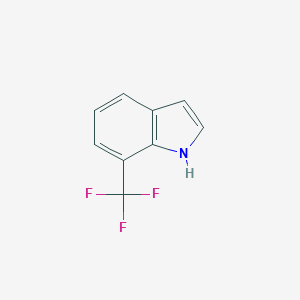
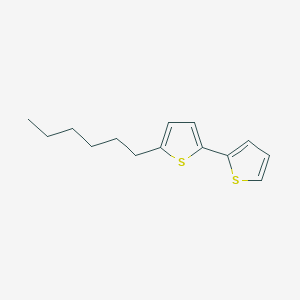

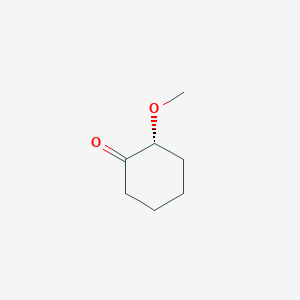

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
